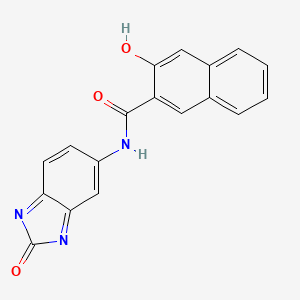
3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide
Cat. No. B8522122
M. Wt: 317.3 g/mol
InChI Key: FPAOGTANKGDVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05756757
Procedure details


75.0 g (0.5 mol) of 5-aminobenzimidazolone and 41 g of anhydrous sodium acetate are initially introduced into 700 ml of N,N'-dimethylformamide and 776.8 g of 3-hydroxy-2-naphthoyl chloride (from 99.0 g (0.52 mol) of 3-hydroxy-2-naphthoic acid) in chlorobenzene are metered in at 5°-10° C. in the course of 30 min. After addition is complete, the mixture is subsequently stirred at 20° C. for 3 h, warmed to 50° C. and filtered. The filter cake does not filter off with suction very well (suction time: 14 h). For purification, the filter cake is taken up in 1 ml of methanol, the mixture is stirred and filtered off with suction, and the filter cake is washed with 250 ml of methanol and subsequently several times with a total of 1 l of boiling water. After drying, 130.3 g of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide are obtained; this corresponds to 81.7% of theory.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1.C([O-])(=O)C.[Na+].[OH:17][C:18]1[C:19]([C:28](Cl)=[O:29])=[CH:20][C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2.OC1C(C(O)=O)=CC2C(C=1)=CC=CC=2>ClC1C=CC=CC=1.CN(C=O)C>[OH:17][C:18]1[C:19]([C:28]([NH:1][C:2]2[CH:11]=[CH:10][C:5]3=[N:6][C:7](=[O:9])[N:8]=[C:4]3[CH:3]=2)=[O:29])=[CH:20][C:21]2[C:26]([CH:27]=1)=[CH:25][CH:24]=[CH:23][CH:22]=2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=2C(=NC(N2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
776.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
0.52 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is subsequently stirred at 20° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are metered in at 5°-10° C. in the course of 30 min
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 50° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The filter cake does not filter off with suction very well (suction time: 14 h)
|
|
Duration
|
14 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For purification
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake is washed with 250 ml of methanol and subsequently several times with a total of 1 l of boiling water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)NC1=CC=2C(=NC(N2)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 130.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
